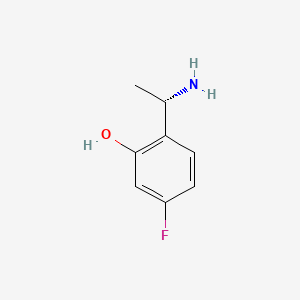

(S)-2-(1-Aminoethyl)-5-fluorophenol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(S)-2-(1-Aminoethyl)-5-fluorophenol is a chiral compound with significant potential in various scientific fields. The presence of both an amino group and a fluorine atom on the phenol ring makes it a versatile molecule for synthetic and medicinal chemistry. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial applications.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(1-Aminoethyl)-5-fluorophenol typically involves the following steps:

Starting Material: The synthesis begins with a suitable phenol derivative, such as 5-fluorophenol.

Amination: The introduction of the aminoethyl group can be achieved through a reductive amination process. This involves the reaction of 5-fluorophenol with an aldehyde or ketone, followed by reduction with a suitable reducing agent like sodium borohydride.

Chiral Resolution: The resulting racemic mixture can be resolved into its enantiomers using chiral chromatography or by forming diastereomeric salts with a chiral acid.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for chiral resolution and purification can further enhance the efficiency of the production process.

化学反応の分析

Types of Reactions

(S)-2-(1-Aminoethyl)-5-fluorophenol undergoes various types of chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones using oxidizing agents like potassium permanganate.

Reduction: The amino group can be reduced to form secondary amines using reducing agents such as lithium aluminum hydride.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of quinones.

Reduction: Formation of secondary amines.

Substitution: Formation of substituted phenols.

科学的研究の応用

Medicinal Chemistry

Antimicrobial Activity

Research indicates that compounds similar to (S)-2-(1-Aminoethyl)-5-fluorophenol exhibit potent antimicrobial properties. For example, derivatives of fluorinated phenols have been shown to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. A study highlighted that certain synthesized hybrids demonstrated comparable antibacterial activities to established antibiotics such as ofloxacin, suggesting potential as new therapeutic agents against resistant bacterial strains .

Mechanism of Action

The mechanism underlying the antimicrobial activity of this compound may involve its ability to bind effectively to DNA gyrase, a critical enzyme for bacterial DNA replication. Molecular docking studies have suggested that this compound forms stable complexes with DNA gyrase, thereby inhibiting its function and blocking bacterial growth .

Enzymatic Synthesis

Fluorinated Compounds

The compound is also relevant in the enzymatic synthesis of fluorinated compounds. Enzymes such as cytochrome P450 have been utilized to hydroxylate substrates like this compound, enhancing the synthesis of complex fluorinated molecules. This enzymatic approach has been noted for its efficiency and specificity in producing bioactive fluorinated compounds .

Drug Development

Building Block for Complex Molecules

this compound serves as a versatile building block in organic synthesis, allowing chemists to create more complex structures with potential therapeutic applications. Its unique functional groups facilitate various chemical reactions, making it an attractive candidate for drug development.

Case Study: Synthesis of New Therapeutics

A notable case study involved using this compound as a precursor in synthesizing novel compounds aimed at treating specific diseases. The compound's ability to interact with biological targets has led researchers to explore its derivatives' pharmacological properties, focusing on their efficacy and safety profiles.

Structural Insights and Characterization

Characterization Techniques

The characterization of this compound typically involves techniques such as NMR spectroscopy and mass spectrometry. These methods provide insights into the compound's structural integrity and purity, essential for assessing its suitability in research and therapeutic contexts .

Data Table: Summary of Applications

作用機序

The mechanism of action of (S)-2-(1-Aminoethyl)-5-fluorophenol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the fluorine atom can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

類似化合物との比較

Similar Compounds

(S)-2-(1-Aminoethyl)-4-chlorophenol: Similar structure but with a chlorine atom instead of fluorine.

(S)-2-(1-Aminoethyl)-5-methylphenol: Similar structure but with a methyl group instead of fluorine.

Uniqueness

(S)-2-(1-Aminoethyl)-5-fluorophenol is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions and potentially more effective in biological applications compared to its analogs.

生物活性

(S)-2-(1-Aminoethyl)-5-fluorophenol is a fluorinated phenolic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₈H₁₀FNO

- Molecular Weight : Approximately 155.17 g/mol

- Structure : The compound features an aminoethyl group and a fluorine atom attached to the phenolic ring, which enhances its reactivity and biological properties.

The mechanism of action of this compound involves several key interactions:

- Protein-Ligand Interactions : The amino group can engage in hydrogen bonding with active sites on proteins, while the fluorophenol ring participates in hydrophobic interactions. These interactions can modulate the activity of various enzymes and receptors, leading to significant biological effects.

- Enzyme Modulation : The compound acts as a chiral ligand, influencing the activity of specific enzymes. This modulation can lead to inhibition or activation of metabolic pathways, impacting cellular processes.

Biological Activities

This compound exhibits various biological activities, particularly in the context of neurological and psychiatric disorders:

- Neuropharmacological Effects : Studies indicate that this compound may interact with neurotransmitter systems, potentially offering therapeutic benefits for conditions such as depression and anxiety .

- Antitumor Potential : Research has identified this compound as a promising candidate in the development of novel anti-tumor drugs, showcasing its ability to inhibit cancer cell proliferation through specific molecular pathways .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Neuropharmacological Study :

- Antitumor Activity :

-

Enzyme Interaction Study :

- A comprehensive analysis highlighted the interaction between this compound and specific enzymes involved in metabolic pathways. The compound was shown to enhance enzyme activity under certain conditions, indicating its potential as a biochemical tool.

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| This compound | Neuropharmacological effects; Antitumor activity | Fluorine enhances stability and reactivity |

| (R)-2-(1-Aminoethyl)-4-fluorophenol | Antitumor properties; Enzyme modulation | Structural isomer with distinct pharmacological profiles |

| 2-(1-Aminoethyl)-4-chloro-5-fluorophenol | Significant enzyme-substrate interactions | Chlorine presence alters binding characteristics |

特性

IUPAC Name |

2-[(1S)-1-aminoethyl]-5-fluorophenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FNO/c1-5(10)7-3-2-6(9)4-8(7)11/h2-5,11H,10H2,1H3/t5-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOYQFEYBPZGEAZ-YFKPBYRVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=C(C=C1)F)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=C(C=C(C=C1)F)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10FNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。